molecular formula C10H6Cl2N2 B13129438 2,6-Dichloro-3,3'-bipyridine

2,6-Dichloro-3,3'-bipyridine

Cat. No.: B13129438
M. Wt: 225.07 g/mol
InChI Key: WKTCKBQITMHXCE-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 6 positions of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3,3’-bipyridine can be synthesized through various methods. One common approach involves the coupling of 2-chloro-5-iodopyridine with 2-chloro-3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2,6-Dichloro-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, and the reactions are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Require palladium or nickel catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce various bipyridine-based ligands and complexes.

Scientific Research Applications

2,6-Dichloro-3,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,3’-bipyridine in catalytic reactions involves its ability to stabilize reactive intermediates. For example, in the diboration of pyrazines, the compound acts as a catalyst by stabilizing boryl radicals through coordination with the nitrogen atoms of the bipyridine rings . This stabilization facilitates the transfer of boryl groups to the pyrazine substrate, leading to the formation of diborylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds.

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,6-dichloro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H

InChI Key

WKTCKBQITMHXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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